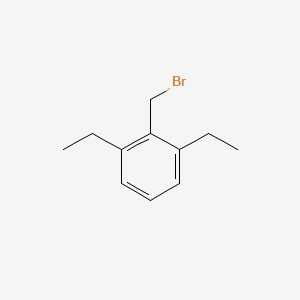
2-(Bromomethyl)-1,3-diethylbenzene
Overview
Description
2-(Bromomethyl)-1,3-diethylbenzene, also known as 1,3-diethyl-2-bromomethylbenzene, is a chemical compound that belongs to the family of alkylbenzenes. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is widely used in scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,3-diethylbenzene is not fully understood. However, it is believed to act as an alkylating agent, which means that it can react with nucleophilic groups in biological molecules, such as DNA and proteins. This can lead to changes in the structure and function of these molecules, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Bromomethyl)-1,3-diethylbenzene are not well-studied. However, it is known to have cytotoxic and mutagenic effects, which means that it can cause damage to cells and DNA. It is also believed to have anti-inflammatory and analgesic effects, which make it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Bromomethyl)-1,3-diethylbenzene in lab experiments is its unique chemical properties, which make it a versatile starting material for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 2-(Bromomethyl)-1,3-diethylbenzene. One potential direction is the development of new methods for synthesizing this compound, which could lead to the production of larger quantities at a lower cost. Another direction is the study of its potential as a drug candidate, particularly in the areas of anti-inflammatory and analgesic drugs. Additionally, the investigation of its mechanism of action and its effects on biological molecules could lead to a better understanding of its potential applications in various fields of research.
Scientific Research Applications
2-(Bromomethyl)-1,3-diethylbenzene is widely used in scientific research applications, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound is also used in the development of new materials and polymers.
properties
IUPAC Name |
2-(bromomethyl)-1,3-diethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUQGCXGNUIXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298174 | |
| Record name | 2-(Bromomethyl)-1,3-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,3-diethylbenzene | |
CAS RN |
1247022-13-4 | |
| Record name | 2-(Bromomethyl)-1,3-diethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247022-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1,3-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)prolinamide](/img/structure/B1651153.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B1651154.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylcarbonyl)prolinamide](/img/structure/B1651157.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclobutylcarbonyl)prolinamide](/img/structure/B1651158.png)
![2-{2-hydroxy-3-[(2-methylphenyl)(phenyl)methoxy]propyl}-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B1651159.png)
![Benzenemethanamine, N-[1-(2-propenyl)cyclohexyl]-](/img/structure/B1651160.png)

![1-[(3-Methylphenoxy)acetyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine](/img/structure/B1651167.png)

![ethyl 5-{[4-(diethylcarbamoyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B1651169.png)
![3-(2-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B1651170.png)
![8-[(Cyclopentylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methylchromen-4-one;hydrochloride](/img/structure/B1651173.png)

